Structural Divergence at C-13: Lankamycin vs. Erythromycin
Lankamycin is structurally distinguished from its closest 14-membered macrolide analog, erythromycin, by the presence of a 3-hydroxy-2-butyl group at the C-13 position, in contrast to the ethyl group found in erythromycin [1][2]. This difference is not merely compositional; it stems from a distinct biosynthetic starter unit. The 3-hydroxy-2-butyrate starter in Lankamycin is derived from isoleucine metabolism, a pathway confirmed by deuterium labeling experiments, whereas erythromycin biosynthesis initiates with a propionate-derived starter [1].
| Evidence Dimension | C-13 Side Chain Functional Group |
|---|---|
| Target Compound Data | 3-hydroxy-2-butyl group |
| Comparator Or Baseline | Erythromycin: Ethyl group |
| Quantified Difference | Unique structural moiety; confirmed via biosynthetic pathway analysis and deuterium incorporation. |
| Conditions | Comparative genomic and biosynthetic analysis in Streptomyces rochei 7434AN4. |
Why This Matters
This structural divergence dictates the compound's unique recognition by biosynthetic tailoring enzymes (e.g., P450 hydroxylases and glycosyltransferases), making it essential for studies on macrolide diversification and resistance.
- [1] Arakawa, K., et al. (2006). Antimicrob Agents Chemother, 50(6), 2064-2071. DOI: 10.1128/AAC.00016-06. View Source
- [2] Arakawa, K., et al. (2011). Tetrahedron, 67(29), 5199-5205. DOI: 10.1016/j.tet.2011.05.047. View Source
